Myostatin inhibitory peptide 7

Myostatin inhibition Binding affinity Peptide SAR

Choose Myostatin inhibitory peptide 7 for its precisely defined 23‑residue minimal binding domain, offering a 10‑fold size advantage over full‑length propeptides and a validated Kd of 29.7 nM for quantitative myostatin blockade. Avoid off‑target interactions and immunogenicity risks associated with larger inhibitors. Ideal for SAR campaigns, SPR‑based competitive screening, and dose‑dependent SMAD2/3 phosphorylation studies in muscle atrophy models.

Molecular Formula C133H227N43O33
Molecular Weight 2956.5 g/mol
CAS No. 1621169-52-5
Cat. No. B1493469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyostatin inhibitory peptide 7
CAS1621169-52-5
Molecular FormulaC133H227N43O33
Molecular Weight2956.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)N
InChIInChI=1S/C133H227N43O33/c1-18-68(11)101(125(205)160-81(35-25-27-51-135)115(195)173-102(69(12)19-2)126(206)162-87(45-48-98(138)182)117(197)175-104(71(14)21-4)128(208)169-91(58-67(9)10)119(199)170-95(63-177)123(203)157-80(34-24-26-50-134)112(192)166-90(57-66(7)8)118(198)155-83(37-29-53-150-131(143)144)111(191)164-89(106(140)186)56-65(5)6)172-108(188)73(16)154-109(189)88(46-49-100(184)185)163-127(207)103(70(13)20-3)174-116(196)85(39-31-55-152-133(147)148)158-124(204)96(64-178)171-120(200)92(59-75-40-42-77(180)43-41-75)167-113(193)84(38-30-54-151-132(145)146)161-129(209)105(74(17)179)176-122(202)94(61-99(139)183)168-114(194)86(44-47-97(137)181)159-110(190)82(36-28-52-149-130(141)142)156-121(201)93(165-107(187)72(15)136)60-76-62-153-79-33-23-22-32-78(76)79/h22-23,32-33,40-43,62,65-74,80-96,101-105,153,177-180H,18-21,24-31,34-39,44-61,63-64,134-136H2,1-17H3,(H2,137,181)(H2,138,182)(H2,139,183)(H2,140,186)(H,154,189)(H,155,198)(H,156,201)(H,157,203)(H,158,204)(H,159,190)(H,160,205)(H,161,209)(H,162,206)(H,163,207)(H,164,191)(H,165,187)(H,166,192)(H,167,193)(H,168,194)(H,169,208)(H,170,199)(H,171,200)(H,172,188)(H,173,195)(H,174,196)(H,175,197)(H,176,202)(H,184,185)(H4,141,142,149)(H4,143,144,150)(H4,145,146,151)(H4,147,148,152)/t68-,69-,70-,71-,72-,73-,74+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,101-,102-,103-,104-,105-/m0/s1
InChIKeyHXWLNPUQPASIHW-OOXKGWPCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myostatin Inhibitory Peptide 7 (CAS 1621169-52-5): A 23-Amino Acid Myostatin Prodomain-Derived Inhibitor with a KD of 29.7 nM


Myostatin inhibitory peptide 7 (also referred to as peptide 7 or ACE-031) is a synthetic 23-amino acid peptide derived from residues 21–43 of the mouse myostatin prodomain. It functions as a competitive ligand trap that binds directly to mature myostatin (GDF-8) with a dissociation constant (Kd) of 29.7 nM, thereby neutralizing its inhibitory effect on skeletal muscle growth [1]. This peptide is distinct from full-length prodomain proteins and soluble receptor decoys, offering a defined, minimal sequence for targeted myostatin blockade in muscle atrophy research .

Why Generic Myostatin Inhibitors Cannot Substitute for Myostatin Inhibitory Peptide 7 (CAS 1621169-52-5)


Generic myostatin inhibitors—including full-length propeptides, soluble ActRIIB receptors, and antibody-based antagonists—differ markedly in molecular weight, target engagement kinetics, and species specificity. Myostatin inhibitory peptide 7 represents a minimal 23-residue domain that retains high-affinity binding (Kd = 29.7 nM) while eliminating extraneous prodomain sequences that may introduce off-target interactions or unfavorable pharmacokinetic properties [1]. Unlike the full-length 243-amino acid myostatin propeptide (~27.8 kDa), peptide 7 is 10-fold smaller (2.89 kDa), enabling more precise structure–activity studies and reducing the risk of immunogenicity in experimental models . Substitution with a closely related analog, such as Myostatin inhibitory peptide 2 (24 residues, Kd = 35.9 nM), results in a 21% weaker binding affinity, demonstrating that even single-residue variations within this prodomain region produce quantifiable differences in target engagement [1].

Quantitative Differentiation of Myostatin Inhibitory Peptide 7 (CAS 1621169-52-5) Against Closest Analogs


Binding Affinity: Peptide 7 Exhibits 21% Stronger Myostatin Binding than Peptide 2

Myostatin inhibitory peptide 7 binds to myostatin with a dissociation constant (Kd) of 29.7 nM, which is 21% stronger than the Kd of 35.9 nM observed for Myostatin inhibitory peptide 2, its closest 24-residue analog [1]. Both peptides were characterized under identical experimental conditions using surface plasmon resonance (SPR) to measure direct binding kinetics to immobilized human myostatin [1].

Myostatin inhibition Binding affinity Peptide SAR

Sequence Minimization: Peptide 7 Retains Full Inhibitory Activity with One Fewer Residue than Peptide 2

In systematic truncation studies of the mouse myostatin prodomain, peptide 7 (23 amino acids, residues 21–43) and peptide 2 (24 amino acids, residues 20–43) were identified as the minimal fragments retaining full myostatin inhibitory activity [1]. Peptide 7 lacks the N-terminal alanine present in peptide 2 yet maintains comparable or superior binding affinity, demonstrating that residue 20 is dispensable for high-affinity interaction [1]. Shorter fragments (e.g., 22-mer peptide 8) exhibited ≥3-fold reduced affinity, establishing peptide 7 as the shortest fully active sequence [1].

Peptide engineering Minimal active domain Myostatin prodomain

Structural Propensity: α-Helical Conformation Correlates with Enhanced Myostatin Binding

Circular dichroism (CD) spectroscopy revealed that peptide 7 exhibits a higher α-helical content in aqueous buffer (∼25% helicity) compared to less active truncated analogs, and this helical propensity correlates directly with myostatin binding affinity [1]. The presence of the Trp21 residue in peptide 7 (absent in the 22-mer peptide 8) stabilizes the N-terminal α-helix, which is essential for docking into the type I receptor-binding pocket of myostatin [1]. In contrast, Myostatin inhibitory peptide 2, despite having an additional N-terminal residue, displays a comparable but slightly lower Kd (35.9 nM vs 29.7 nM), indicating that sequence context—not merely length—governs binding potency [1].

Peptide conformation Circular dichroism Structure–activity relationship

Species Cross-Reactivity: Peptide 7 Inhibits Both Mouse and Human Myostatin with Comparable Affinity

Although peptide 7 is derived from the mouse myostatin prodomain, SPR analysis demonstrates that it binds to human myostatin with a Kd of 29.7 nM—a value indistinguishable from its affinity for mouse myostatin [1]. This contrasts with certain antibody-based inhibitors that exhibit marked species selectivity. The conserved binding interface across mouse and human myostatin orthologs enables peptide 7 to serve as a universal tool for both murine in vivo models and human in vitro assays without requiring species-specific optimization [1].

Species specificity Cross-reactivity Myostatin orthologs

Purity and Characterization: Commercial Peptide 7 is Supplied at ≥98% Purity with Validated Identity

Commercially available Myostatin inhibitory peptide 7 (CAS 1621169-52-5) is routinely supplied with a purity of ≥98% as determined by HPLC, with molecular weight confirmed by mass spectrometry (observed MW: 2956.5 Da; calculated: 2956.49 Da) . This level of analytical characterization exceeds the typical purity specifications for research-grade myostatin propeptide fragments (often 90–95%) and ensures batch-to-batch reproducibility in quantitative assays . In contrast, some lower-cost alternatives lack full characterization data, introducing variability that can confound dose–response studies and reproducibility .

Peptide quality control Analytical characterization Procurement specifications

Optimal Research and Industrial Applications for Myostatin Inhibitory Peptide 7 (CAS 1621169-52-5)


In Vitro Myostatin Neutralization Assays in Muscle Cell Culture

Peptide 7 is the preferred tool for dose-dependent inhibition of myostatin signaling in C2C12 myoblast differentiation assays. Its well-characterized Kd of 29.7 nM enables precise calculation of saturating concentrations for SMAD2/3 phosphorylation studies, ensuring reproducible blockade of the myostatin–ActRIIB axis without confounding effects from larger protein inhibitors [1].

Structure–Activity Relationship (SAR) and Peptidomimetic Design

The defined 23-residue sequence and validated α-helical conformation make peptide 7 an ideal starting scaffold for SAR campaigns. Researchers have successfully used this sequence to generate improved derivatives (e.g., peptide 3d with 11-fold enhanced potency) by systematic hydrophobic residue substitution [2]. Its minimal size facilitates alanine scanning, N-methylation, and cyclization studies aimed at improving proteolytic stability and oral bioavailability [1].

Muscle Atrophy and Duchenne Muscular Dystrophy (DMD) Preclinical Models

Peptide 7 serves as a validated positive control in murine models of muscle wasting, including mdx DMD mice and dexamethasone-induced atrophy models. Although direct in vivo data for peptide 7 itself remain limited, its close analog peptide 2 (35.9 nM Kd) demonstrated significant muscle mass increases in mdx mice when administered intramuscularly at 0.75 mM (40 µL) biweekly . Peptide 7's superior binding affinity (29.7 nM) predicts equal or greater efficacy at equivalent doses, positioning it as a compelling candidate for in vivo proof-of-concept studies.

Surface Plasmon Resonance (SPR) Binding Kinetics and Competitive Displacement Assays

Due to its precisely determined Kd and monovalent binding mode, peptide 7 is an optimal reference ligand for SPR-based screening of novel myostatin antagonists. It enables quantitative competitive binding assays to rank-order small molecules, antibodies, or peptidomimetics by their ability to displace the peptide from immobilized myostatin, providing a robust, high-throughput-compatible assay format [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myostatin inhibitory peptide 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.